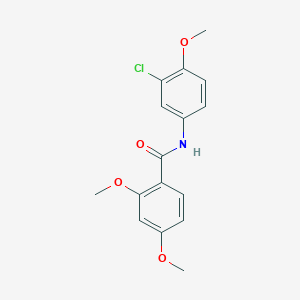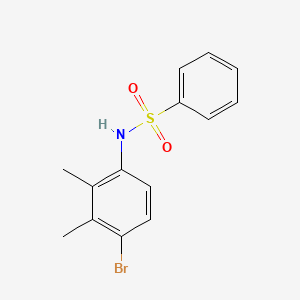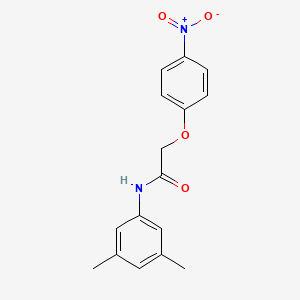
N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide, also known as AG490, is a small molecule inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is involved in a variety of biological processes, including immune response, cell growth and differentiation, and hematopoiesis. AG490 has been widely studied for its potential therapeutic applications in cancer, autoimmune diseases, and other disorders.
作用机制
N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide inhibits the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK kinases and preventing their activation. This leads to the inhibition of downstream signaling events and the suppression of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory effects, and to modulate immune responses. N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth.
实验室实验的优点和局限性
N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide has several advantages as a research tool. It is a small molecule inhibitor, which makes it easy to synthesize and modify. It is also relatively specific for the JAK/STAT pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. However, like all research tools, N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide has limitations. It may not be effective in all cell types or in all experimental conditions, and its effects may be influenced by factors such as cell density, culture conditions, and the presence of other signaling molecules.
未来方向
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide. One area of interest is the development of more potent and specific JAK/STAT inhibitors that can be used as therapeutics for cancer and other diseases. Another area of interest is the investigation of the role of JAK/STAT signaling in other biological processes, such as stem cell differentiation and development. Finally, there is a need for further research on the mechanisms of action of N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide and other JAK/STAT inhibitors, in order to better understand their effects and potential therapeutic applications.
合成方法
N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One commonly used method involves the reaction of 2,4-dimethoxybenzoic acid with 3-chloro-4-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with dimethylformamide dimethyl acetal (DMF-DMA) and hydrochloric acid to yield N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide.
科学研究应用
N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
属性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c1-20-11-5-6-12(15(9-11)22-3)16(19)18-10-4-7-14(21-2)13(17)8-10/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRYMQSPQHYYBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate](/img/structure/B5851823.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5851830.png)
![3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5851831.png)


![N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5851868.png)


![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5851913.png)

![N-(2,4-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5851923.png)
![2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide](/img/structure/B5851925.png)
![methyl 2-({[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetyl}amino)benzoate](/img/structure/B5851927.png)